molecular formula C14H14BrNO3 B7456924 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine

4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine

Cat. No. B7456924
M. Wt: 324.17 g/mol
InChI Key: PGOWCPTXUICYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using a specific method, which will be discussed in The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will also be explored.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is not fully understood. However, it has been proposed that the compound inhibits the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The compound also inhibits the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. These effects suggest that the compound has potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine in lab experiments include its high yield of synthesis, stability, and potential applications in the field of medicine. However, the limitations of using the compound include its low solubility in water and limited studies on its toxicity and side effects.

Future Directions

There are several future directions for research on 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine. One possible direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the compound's toxicity and side effects to ensure its safety for use in medicine.
In conclusion, 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent and ensure its safety for use in medicine.

Synthesis Methods

The synthesis of 4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine involves the reaction of 5-bromo-3-methylbenzofuran-2-carbonyl chloride with morpholine in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The resulting product is then purified using column chromatography or recrystallization to obtain a white solid with a high yield.

Scientific Research Applications

4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted by Liu et al., the compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. showed that the compound had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-9-11-8-10(15)2-3-12(11)19-13(9)14(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWCPTXUICYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine

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